molecular formula C22H24FN5O2S B11254774 2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B11254774
M. Wt: 441.5 g/mol
InChI Key: KQXSQOKHTXOXTJ-UHFFFAOYSA-N
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Description

2-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that features a piperazine ring, a fluorobenzenesulfonyl group, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzenesulfonyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H24FN5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C22H24FN5O2S/c1-16-6-8-19(9-7-16)25-21-14-17(2)24-22(26-21)27-10-12-28(13-11-27)31(29,30)20-5-3-4-18(23)15-20/h3-9,14-15H,10-13H2,1-2H3,(H,24,25,26)

InChI Key

KQXSQOKHTXOXTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F

Origin of Product

United States

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